molecular formula C11H18O2 B8682523 6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran CAS No. 88664-50-0

6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran

Cat. No. B8682523
CAS RN: 88664-50-0
M. Wt: 182.26 g/mol
InChI Key: MBVUGNYGQVPPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88664-50-0

Product Name

6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-[2-(2-ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran

InChI

InChI=1S/C11H18O2/c1-2-11(9-13-11)7-6-10-5-3-4-8-12-10/h5H,2-4,6-9H2,1H3

InChI Key

MBVUGNYGQVPPAD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)CCC2=CCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3.2 g of dihydropyran and 1.4 g of dry tetrahydrofuran at 0° C. was added dropwise 50 ml 2 M tert-butyl lithium. The reaction was allowed to warm to room temperature, then cooled to -10° to -20° C., and 10 g of 1,2-epoxy-2-(ethyl)-4-iodobutane and 0.7 g of hexamethylphosphoramide was added dropwise over 10 minutes. After stirring for 2 hours at -15° to -20° C., 6-8 ml of dry tetrahydrofuran was added. The reaction mixture was allowed to warm to room temperature, stirred for a total of 2 hours, 40-50 ml of hexane was added, and the mixture was washed with water and then with a saturated sodium chloride and sodium bisulfite mixture, dried and vacuum stripped to give 6 g of the desired material as an oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
solvent
Reaction Step Two
Quantity
45 (± 5) mL
Type
solvent
Reaction Step Three
Quantity
7 (± 1) mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.